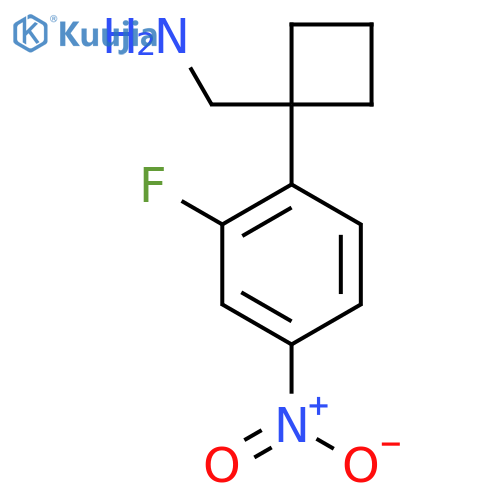

Cas no 1541600-19-4 (1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine)

1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine

- [1-(2-fluoro-4-nitrophenyl)cyclobutyl]methanamine

- 1541600-19-4

- EN300-1757838

-

- インチ: 1S/C11H13FN2O2/c12-10-6-8(14(15)16)2-3-9(10)11(7-13)4-1-5-11/h2-3,6H,1,4-5,7,13H2

- InChIKey: OZLXXRJBXXRPNJ-UHFFFAOYSA-N

- SMILES: FC1C=C(C=CC=1C1(CN)CCC1)[N+](=O)[O-]

計算された属性

- 精确分子量: 224.09610582g/mol

- 同位素质量: 224.09610582g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 2

- 複雑さ: 276

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2

- トポロジー分子極性表面積: 71.8Ų

1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1757838-1.0g |

[1-(2-fluoro-4-nitrophenyl)cyclobutyl]methanamine |

1541600-19-4 | 1g |

$1142.0 | 2023-06-03 | ||

| Enamine | EN300-1757838-0.5g |

[1-(2-fluoro-4-nitrophenyl)cyclobutyl]methanamine |

1541600-19-4 | 0.5g |

$1097.0 | 2023-09-20 | ||

| Enamine | EN300-1757838-5.0g |

[1-(2-fluoro-4-nitrophenyl)cyclobutyl]methanamine |

1541600-19-4 | 5g |

$3313.0 | 2023-06-03 | ||

| Enamine | EN300-1757838-5g |

[1-(2-fluoro-4-nitrophenyl)cyclobutyl]methanamine |

1541600-19-4 | 5g |

$3313.0 | 2023-09-20 | ||

| Enamine | EN300-1757838-10.0g |

[1-(2-fluoro-4-nitrophenyl)cyclobutyl]methanamine |

1541600-19-4 | 10g |

$4914.0 | 2023-06-03 | ||

| Enamine | EN300-1757838-0.05g |

[1-(2-fluoro-4-nitrophenyl)cyclobutyl]methanamine |

1541600-19-4 | 0.05g |

$959.0 | 2023-09-20 | ||

| Enamine | EN300-1757838-0.25g |

[1-(2-fluoro-4-nitrophenyl)cyclobutyl]methanamine |

1541600-19-4 | 0.25g |

$1051.0 | 2023-09-20 | ||

| Enamine | EN300-1757838-1g |

[1-(2-fluoro-4-nitrophenyl)cyclobutyl]methanamine |

1541600-19-4 | 1g |

$1142.0 | 2023-09-20 | ||

| Enamine | EN300-1757838-0.1g |

[1-(2-fluoro-4-nitrophenyl)cyclobutyl]methanamine |

1541600-19-4 | 0.1g |

$1005.0 | 2023-09-20 | ||

| Enamine | EN300-1757838-2.5g |

[1-(2-fluoro-4-nitrophenyl)cyclobutyl]methanamine |

1541600-19-4 | 2.5g |

$2240.0 | 2023-09-20 |

1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine 関連文献

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamineに関する追加情報

Professional Introduction to 1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine (CAS No. 1541600-19-4)

1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1541600-19-4, represents a fascinating intersection of fluorinated aromatic systems and cycloalkylamine moieties, which are known for their diverse biological activities. The presence of both a fluoro substituent and a nitro group in the phenyl ring introduces specific electronic and steric effects that can modulate the compound's interactions with biological targets.

The structural framework of 1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine consists of a cyclobutyl backbone linked to an amine group, with the phenyl ring bearing both a fluorine atom at the 2-position and a nitro group at the 4-position. This arrangement creates a molecule with potential applications in drug discovery, particularly in the development of novel therapeutic agents. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in the compound's pharmacokinetic profile. Meanwhile, the nitro group can serve as a pharmacophore, contributing to various biochemical interactions that may be exploited for therapeutic purposes.

In recent years, there has been growing interest in the development of fluorinated nitroaromatic compounds due to their reported efficacy in treating a range of diseases. For instance, studies have demonstrated that such compounds can exhibit potent antimicrobial and anti-inflammatory properties. The cyclobutylamine moiety in 1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine may further enhance these effects by providing a rigid scaffold that improves binding to biological targets. This structural feature is particularly relevant in the design of small-molecule inhibitors, where optimal interaction with enzymes or receptors is essential for therapeutic efficacy.

The synthesis of 1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorine atom into the phenyl ring typically involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Similarly, the incorporation of the nitro group is achieved through electrophilic aromatic substitution reactions. These synthetic strategies highlight the compound's complexity and underscore the importance of advanced synthetic methodologies in its preparation.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine and potential biological targets. These studies often employ density functional theory (DFT) and molecular dynamics (MD) simulations to predict binding affinities and identify key interaction sites. Such computational approaches are invaluable for guiding experimental efforts and optimizing lead compounds for drug development.

The pharmacological profile of 1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine has been explored in several preclinical studies. These investigations have revealed promising activities against various biological targets, including enzymes involved in signal transduction pathways and receptors associated with inflammatory responses. The compound's ability to modulate these pathways suggests potential therapeutic applications in areas such as oncology, immunology, and neurology. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile.

In conclusion, 1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine (CAS No. 1541600-19-4) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of fluorinated aromatic and cycloalkylamine moieties makes it an attractive candidate for drug discovery efforts aimed at developing novel therapeutic agents. Advances in synthetic chemistry, computational modeling, and pharmacological research continue to enhance our understanding of this compound's properties and applications.

1541600-19-4 (1-(2-fluoro-4-nitrophenyl)cyclobutylmethanamine) Related Products

- 2665662-72-4(tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate)

- 206874-45-5(BENZENEACETIC ACID, 3-METHYL-4-NITRO-, ETHYL ESTER)

- 2751611-66-0(tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate)

- 1783566-99-3((2-Bromo-4-methoxypyridin-3-yl)methanol)

- 2228298-63-1(3-(2-chloro-5-methylphenyl)-1,1-difluoropropan-2-amine)

- 2172325-20-9(4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid)

- 97000-24-3(Methyl 5-(3-methoxyphenyl)nicotinate)

- 1892342-38-9(tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate)

- 642995-16-2((1S,2S)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid)

- 2229108-39-6(4-(azidomethyl)-5-bromo-2-methoxyphenol)